molecular formula C6H14O2 B12773318 (2R,3S)-2-methylpentane-1,3-diol CAS No. 208766-56-7

(2R,3S)-2-methylpentane-1,3-diol

Cat. No.: B12773318
CAS No.: 208766-56-7
M. Wt: 118.17 g/mol
InChI Key: SPXWGAHNKXLXAP-RITPCOANSA-N
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Description

(2R,3S)-2-methylpentane-1,3-diol is a chiral diol with two stereogenic centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-methylpentane-1,3-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-methylpentane-1,3-dione using chiral catalysts. This method ensures the formation of the desired stereoisomer with high enantiomeric purity. Another method involves the use of chiral auxiliaries to control the stereochemistry during the reduction process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes utilize chiral catalysts or biocatalysts to achieve high yields and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-methylpentane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can yield more reduced forms of the compound.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as tosyl chloride (TsCl) and thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2R,3S)-2-methylpentane-1,3-diol has several scientific research applications:

    Chemistry: It is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with specific stereochemistry.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: The compound is used in the production of polymers and materials with specific properties, such as enhanced strength and flexibility.

Mechanism of Action

The mechanism of action of (2R,3S)-2-methylpentane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The specific stereochemistry of the compound allows it to fit into active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-methylpentane-1,3-diol: Another stereoisomer with different stereochemistry.

    (2S,3S)-2-methylpentane-1,3-diol: A stereoisomer with both stereocenters inverted.

    (2S,3R)-2-methylpentane-1,3-diol: A stereoisomer with one stereocenter inverted.

Uniqueness

(2R,3S)-2-methylpentane-1,3-diol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and reactivity.

Properties

CAS No.

208766-56-7

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

(2R,3S)-2-methylpentane-1,3-diol

InChI

InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

SPXWGAHNKXLXAP-RITPCOANSA-N

Isomeric SMILES

CC[C@@H]([C@H](C)CO)O

Canonical SMILES

CCC(C(C)CO)O

Origin of Product

United States

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